tert-butyl N-[2-(dimethylamino)ethyl]carbamate
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Description
“tert-butyl N-[2-(dimethylamino)ethyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It has a molecular weight of 188.27 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a 2-(dimethylamino)ethyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 188.27 g/mol, and its exact mass is 188.152477885 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 41.6 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Biologically Active Compounds Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been identified as an important intermediate in the production of osimertinib (AZD9291), a medication used in the treatment of certain types of cancer. The synthesis involves a rapid method with a high total yield, demonstrating the compound's significance in pharmaceutical manufacturing (Zhao et al., 2017).
Directed Lithiation Reactions The compound has also been used in directed lithiation reactions, where it is doubly lithiated on the nitrogen and ortho to the directing metalating group. This process results in high yields of various substituted products, indicating its usefulness in creating diverse chemical structures (Smith et al., 2013).
Enantiopure Synthesis Furthermore, this compound plays a role in the synthesis of enantiopure compounds, such as N-protected β-hydroxyvaline. This demonstrates its application in producing stereochemically pure compounds, which is crucial in the pharmaceutical industry for ensuring the effectiveness and safety of medications (Oku et al., 2004).
Material Science and Polymer Applications
Preparation of Specific Compounds The compound is involved in the preparation of specific materials, such as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, which involves protecting the amino group and then undergoing condensation and de-protection reactions. This process underlines its role in the synthesis of specialized chemicals used in material science and engineering (Wu, 2011).
Polymerization Processes It also finds application in the field of polymers, such as in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, where an efficient multi-step synthesis was developed starting from oxoacetic acid monohydrate. This process showcases the compound's utility in complex polymerization reactions, which are fundamental in creating new materials (Vaid et al., 2013).
Properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUFUKKMFBZGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652558 |
Source
|
Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196200-04-1 |
Source
|
Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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